

# Application Notes and Protocols: Measuring Zinc Methionine Bioavailability in Poultry Using Tibia Ash

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Zinc methionine*

CAS No.: 40816-51-1

Cat. No.: B1260981

[Get Quote](#)

## Introduction: The Critical Role of Zinc in Poultry Nutrition

Zinc is an essential trace mineral vital for numerous physiological functions in poultry, including growth, immune response, feather development, and skeletal integrity.[1][2][3][4] Traditionally, poultry diets are supplemented with inorganic zinc sources like zinc sulfate or zinc oxide.[4][5] However, the bioavailability of these inorganic forms can be limited due to antagonisms with other dietary components, such as phytate.[4] This has led to a growing interest in organic trace minerals, such as **zinc methionine**, which are chelated to amino acids. This chelation is believed to protect the mineral from interactions in the digestive tract, potentially leading to increased absorption and bioavailability.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing tibia ash analysis as a robust and sensitive method to evaluate the bioavailability of **zinc methionine** in poultry. Tibia ash content is a well-

established and reliable indicator of bone mineralization, which is directly influenced by the amount of absorbed and metabolically available zinc.[7][8][9]

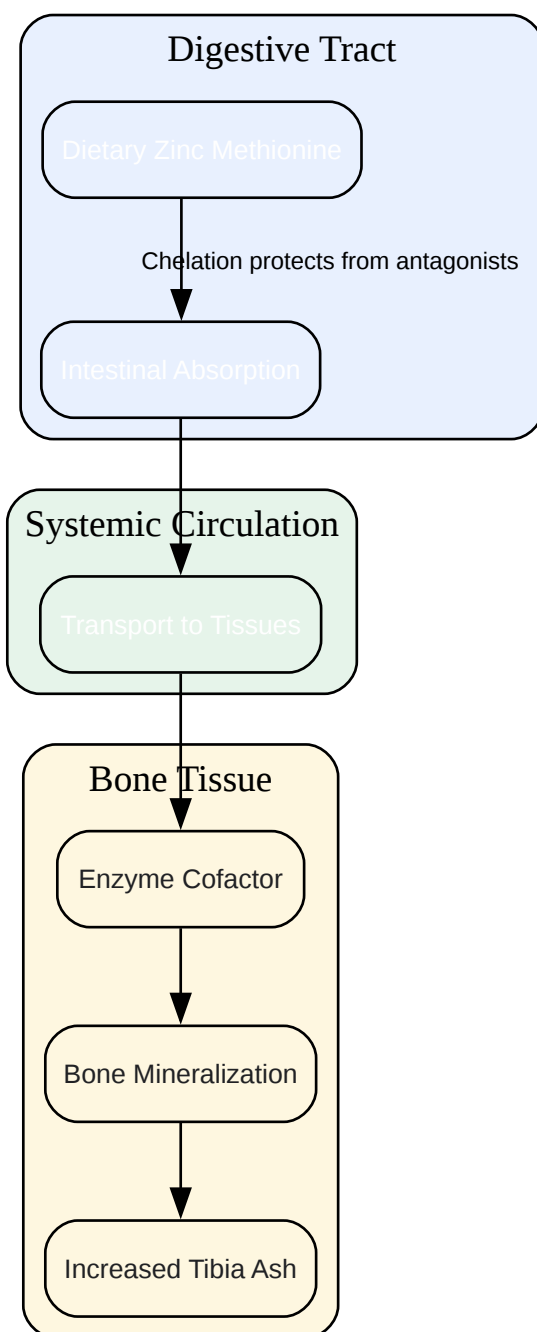
## Scientific Rationale: Why Tibia Ash is a Gold Standard

The underlying principle of using tibia ash to measure zinc bioavailability is based on the direct relationship between dietary zinc, its absorption, and its subsequent deposition in bone. Zinc is a crucial cofactor for enzymes involved in bone formation and mineralization.[1][2] When poultry absorb sufficient bioavailable zinc, it contributes to the structural integrity of the bone matrix, leading to increased bone density and mineral content.

Tibia ash, the inorganic residue remaining after the complete combustion of the bone, provides a quantitative measure of total bone mineral content.[7][8] A higher tibia ash percentage in birds fed a specific zinc source, like **zinc methionine**, compared to a standard inorganic source at the same dietary concentration, indicates superior bioavailability.[10][11] This is because more zinc was absorbed and utilized for skeletal development. This method is highly sensitive to changes in dietary mineral levels, making it an excellent biomarker for assessing the efficacy of different mineral sources.[8]

## The Physiological Pathway of Zinc in Bone Formation

The following diagram illustrates the journey of dietary zinc and its ultimate role in bone mineralization, highlighting why tibia ash is a relevant endpoint.



[Click to download full resolution via product page](#)

Caption: Physiological pathway of **zinc methionine** from ingestion to bone mineralization.

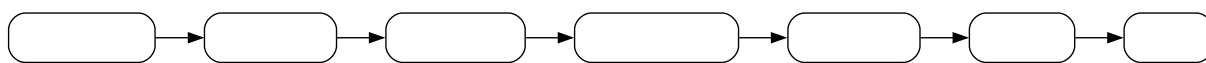
## Experimental Design and Protocol

A well-designed experiment is crucial for obtaining reliable and interpretable results. The following protocol outlines a standard approach for comparing the bioavailability of **zinc**

**methionine** to a conventional inorganic zinc source.

## Experimental Workflow Overview

The diagram below provides a high-level overview of the experimental workflow.



[Click to download full resolution via product page](#)

Caption: High-level experimental workflow for tibia ash analysis.

## Step-by-Step Protocol

### 1. Experimental Animals and Housing:

- **Animals:** Day-old broiler chicks (e.g., Ross 308 or Cobb 500) are commonly used.[10] A sufficient number of birds should be procured to ensure statistical power.
- **Housing:** Birds should be housed in clean, temperature-controlled pens with appropriate lighting and ventilation.[12] Each pen serves as an experimental replicate.
- **Acclimation:** Allow birds a brief acclimation period (e.g., 3-7 days) with a standard starter diet before introducing the experimental diets.

### 2. Dietary Treatments:

- **Basal Diet:** Formulate a basal diet that is nutritionally complete for all nutrients except for zinc, which should be as low as practically possible.[13] A corn-soybean meal-based diet is a common choice.[13][14]
- **Treatment Groups:**
  - **Negative Control:** Basal diet with no supplemental zinc.
  - **Inorganic Zinc Source (Reference):** Basal diet supplemented with graded levels of an inorganic zinc source (e.g., zinc sulfate) to create a standard response curve.[10]

- Organic Zinc Source (Test): Basal diet supplemented with graded levels of **zinc methionine**. The levels should bracket the expected requirement to generate a dose-response.
  - Diet Preparation: Ensure homogenous mixing of the zinc sources into the basal diet.
3. Experimental Period:
- The experimental period typically lasts for 21 to 42 days.[\[10\]](#)[\[15\]](#)
4. Sample Collection (Tibia):
- At the end of the experimental period, select a representative sample of birds from each pen.
  - Euthanize the birds humanely.
  - Carefully dissect the left or right tibia from each bird, ensuring consistency.[\[14\]](#)[\[16\]](#)
  - Remove all adhering soft tissue from the tibia. Boiling the tibias for a short period (e.g., 10 minutes) can facilitate tissue removal.[\[14\]](#)[\[17\]](#)
5. Tibia Ash Analysis:
- Drying: Dry the cleaned tibias in a drying oven at 105°C for 24 hours or until a constant weight is achieved.[\[14\]](#)[\[16\]](#)
  - Fat Extraction (Optional but Recommended): For increased accuracy, perform a fat extraction using a Soxhlet apparatus with an appropriate solvent (e.g., petroleum ether).[\[8\]](#) This removes the variable fat content, which can affect the ash percentage.
  - Weighing: After drying (and fat extraction, if performed), weigh the individual tibias to obtain the dry, fat-free weight.
  - Ashing: Place the dried tibias in pre-weighed crucibles and ash them in a muffle furnace at 600°C for 8-24 hours, or until a white or grayish-white ash is obtained.[\[14\]](#)[\[16\]](#) This procedure should follow established methods such as AOAC Official Method 942.05.[\[18\]](#)[\[19\]](#)

- Final Weighing: After ashing, allow the crucibles to cool in a desiccator to prevent moisture absorption, and then weigh them to determine the ash weight.

#### 6. Calculations:

- Tibia Ash Percentage:
  - $\% \text{ Tibia Ash} = (\text{Ash Weight} / \text{Dry, Fat-Free Tibia Weight}) * 100$
- Tibia Ash (mg/tibia):
  - This can also be expressed as the total amount of ash per tibia.[16]

## Data Interpretation and Statistical Analysis

The primary outcome of this protocol is the tibia ash percentage or total tibia ash content.

Treatment Group	Supplemental Zinc (mg/kg)	Average Tibia Ash (%)	Standard Deviation
Negative Control	0	40.5	1.2
Zinc Sulfate	20	42.8	1.5
Zinc Sulfate	40	44.5	1.3
Zinc Methionine	20	44.2	1.4
Zinc Methionine	40	46.1	1.1

A hypothetical data set for illustrative purposes.

#### Statistical Analysis:

- Use Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment groups.
- If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to make pairwise comparisons.

- Slope-Ratio Assay: A common method to determine the relative bioavailability (RBV) of the test source (**zinc methionine**) compared to the reference source (zinc sulfate).[10][17] This involves regressing tibia ash on the supplemental zinc intake for each source and comparing the slopes of the regression lines.

## Troubleshooting and Considerations

- Basal Diet Zinc Content: Ensure the basal diet has a very low zinc concentration to allow for a measurable response to supplementation.
- Complete Tissue Removal: Incomplete removal of soft tissue from the tibia can lead to inaccurate dry weight measurements and affect the ash percentage.
- Consistent Ashing: Ensure the muffle furnace maintains a consistent temperature and that all samples are ashed for the same duration.
- Cooling in Desiccator: Ash is hygroscopic; therefore, cooling in a desiccator is critical to prevent moisture reabsorption before weighing.

## Conclusion

Tibia ash analysis is a scientifically sound, reliable, and sensitive method for determining the bioavailability of **zinc methionine** in poultry. By following a well-structured experimental design and a meticulous analytical protocol, researchers can generate robust data to support the efficacy of novel mineral sources. The insights gained from such studies are invaluable for optimizing poultry nutrition, improving animal welfare, and enhancing production efficiency.

## References

- Star, L., et al. (2012). Bioavailability of organic and inorganic zinc sources in male broilers. *Poultry Science*, 91(7), 1644-1649. Available at: [\[Link\]](#)
- Cao, J., et al. (2002). Relative bioavailabilities of organic zinc sources with different chelation strengths for broilers fed a conventional corn-soybean meal diet. *Journal of Animal Science*, 80(8), 2149-2156. Available at: [\[Link\]](#)

- Saleh, A. A., et al. (2022). Zinc supplementation improves antioxidant status, and organic zinc is more efficient than inorganic zinc in improving the bone strength of aged laying hens. *Veterinary and Animal Science*, 17, 100266. Available at: [\[Link\]](#)
- Chand, N., et al. (2021). Effects of zinc supplementation from organic and inorganic sources on growth, blood biochemical indices, and intestinal microarchitecture in broilers. *Biological Trace Element Research*, 199(11), 4346-4354. Available at: [\[Link\]](#)
- Chand, N., et al. (2021). Effects of zinc supplementation from organic and inorganic sources on growth, blood biochemical indices, and intestinal microarchitecture in broilers. Taylor & Francis Online. Available at: [\[Link\]](#)
- Young, R. J., et al. (1958). Effect of zinc on chick growth and bone development at two levels of calcium when the diet contains 0.6% phosphorus. *Poultry Science*, 37(5), 1120-1126. Available at: [\[Link\]](#)
- Świątkiewicz, S., & Koreleski, J. (2008). The bioavailability of zinc from inorganic and organic sources in broiler chickens as affected by addition of phytase. *Journal of Animal and Feed Sciences*, 17(1), 86-96. Available at: [\[Link\]](#)
- Houszka, M., & Skřivan, M. (2015). The effect of dietary zinc and calcium content on the femur bone strength of broilers. *MendelNet*, 22, 599-603. Available at: [\[Link\]](#)
- Disetlhe, A. S., et al. (2017). Tibia ash and macro mineral content of broiler tibia bone fed dietary treatments. *Journal of Animal Science and Technology*, 59(1), 23. Available at: [\[Link\]](#)
- Salim, H. M., et al. (2012). Zinc in Broiler Feeding and Nutrition. *World's Poultry Science Journal*, 68(2), 265-274. Available at: [\[Link\]](#)
- Varun, A., et al. (2024). Importance of Zinc (Zn) in Poultry Nutrition. In *Sustainable Agricultural and Food Systems Engineering*. FAO. Available at: [\[Link\]](#)
- Li, J., et al. (2023). Effects of Different Trace Elements and Levels on Nutrients and Energy Utilization, Antioxidant Capacity, and Mineral Deposition of Broiler Chickens. *Animals*, 13(14), 2297. Available at: [\[Link\]](#)

- Olukosi, O. A., & Fru-Nji, F. (2014). The efficacy of a new 6-phytase obtained from *Buttiauxella* spp. expressed in *Trichoderma reesei* on digestibility of amino acids, phosphorus and performance of broiler chickens. *Journal of Animal Science and Biotechnology*, 5(1), 1-8. Available at: [\[Link\]](#)
- Zhao, J., et al. (2022). Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet. *Frontiers in Veterinary Science*, 9, 1046908. Available at: [\[Link\]](#)
- Salari, S., et al. (2012). Effect of Different Zinc Sources on Tibia Bone Morphology and Ash Content of Broiler Chickens. *Advances in Biological Research*, 6(3), 128-132. Available at: [\[Link\]](#)
- Gulizia, C. M., et al. (2022). Challenges of using tibia bone ash and toe ash as biomarkers of phosphorus nutrition for meat chickens. *Animal Nutrition*, 11, 15-24. Available at: [\[Link\]](#)
- Nava, F. G., et al. (2021). Growth Performance and Tibia Mineralization of Broiler Chickens Supplemented with a Liquid Extract of Humic Substances. *Brazilian Journal of Poultry Science*, 23(1). Available at: [\[Link\]](#)
- Adedokun, S. A., & Adeola, O. (2020). Comparison of relative calcium bioavailability based on bone ash and apparent ileal Ca digestibility in broiler chickens. *Poultry Science*, 99(11), 5863-5871. Available at: [\[Link\]](#)
- Bedford, M. R., & Partridge, G. G. (Eds.). (2010). *Nutrition Experiments in Pigs and Poultry: A Practical Guide*. CABI. Available at: [\[Link\]](#)
- Zhao, J., et al. (2022). Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet. *Frontiers in Veterinary Science*, 9, 1046908. Available at: [\[Link\]](#)
- Sakkara, P., et al. (2021). Influence of Trace Mineral Sources and Levels on Growth Performance, Carcass Traits, Bone Characteristics, Oxidative Stress, and Immunity of Broiler. *Animals*, 11(10), 2884. Available at: [\[Link\]](#)
- Świątkiewicz, S., et al. (2014). The efficacy of organic minerals in poultry nutrition: review and implications of recent studies. *World's Poultry Science Journal*, 70(3), 475-486. Available

at: [\[Link\]](#)

- Tako, E., et al. (2020). Bioavailability of Methionine-Coated Zinc Nanoparticles as a Dietary Supplement Leads to Improved Performance and Bone Strength in Broiler Chicken Production. *Animals*, 10(9), 1482. Available at: [\[Link\]](#)
- Salari, S., et al. (2012). Effect of Different Zinc Sources on Tibia Bone Morphology and Ash Content of Broiler Chickens. ResearchGate. Available at: [\[Link\]](#)
- AOAC International. (n.d.). AOAC Official Methods of Proximate Analysis. YouTube. Available at: [\[Link\]](#)
- Ky, I., et al. (2021). Optimization of Poultry Feed Formulation Using Experimental Design Methodology. *International Journal of Poultry Science*, 20(2), 59-66. Available at: [\[Link\]](#)
- AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. 21st ed. AOAC International. Available at: [\[Link\]](#)
- AOAC International. (n.d.). AOAC Method. Scribd. Available at: [\[Link\]](#)
- AOAC International. (2019). Official Methods of Analysis. 21st Edition. Available at: [\[Link\]](#)
- Thiex, N., & Anderson, S. (2002). Determination of Ash in Animal Feed: AOAC Official Method 942.05 Revisited. *Journal of AOAC International*, 85(5), 1131-1136. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Zinc supplementation improves antioxidant status, and organic zinc is more efficient than inorganic zinc in improving the bone strength of aged laying hens - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)

- [3. researchgate.net \[researchgate.net\]](#)
- [4. Importance of Zinc \(Zn\) in Poultry Nutrition | FAO \[fao.org\]](#)
- [5. tandfonline.com \[tandfonline.com\]](#)
- [6. The efficacy of organic minerals in poultry nutrition: review and implications of recent studies | World's Poultry Science Journal | Cambridge Core \[cambridge.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. irep.ntu.ac.uk \[irep.ntu.ac.uk\]](#)
- [9. espace.library.uq.edu.au \[espace.library.uq.edu.au\]](#)
- [10. Bioavailability of organic and inorganic zinc sources in male broilers - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. The bioavailability of zinc from inorganic and organic sources in broiler chickens as affected by addition of phytase \[jafs.com.pl\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. academic.oup.com \[academic.oup.com\]](#)
- [14. Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Influence of Trace Mineral Sources and Levels on Growth Performance, Carcass Traits, Bone Characteristics, Oxidative Stress, and Immunity of Broiler - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Comparison of relative calcium bioavailability based on bone ash and apparent ileal Ca digestibility in broiler chickens - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Frontiers | Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet \[frontiersin.org\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[Application Notes and Protocols: Measuring Zinc Methionine Bioavailability in Poultry Using Tibia Ash\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1260981/docs#application-notes-and-protocols-measuring-zinc-methionine-bioavailability-in-poultry-using-tibia-ash\]](#)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)